[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride
Overview
Description
[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride , also known by its IUPAC name (2-isopropyltetrahydro-2H-pyran-3-yl)methanamine hydrochloride , is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.72 g/mol . It is used in various research and industrial applications.
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Inhibitors and Drug Metabolism
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes emphasizes the importance of understanding how various chemicals can affect drug metabolism. This is crucial for predicting drug-drug interactions and ensuring the safe administration of multiple medications to patients. The study highlights the selectivity of inhibitors for specific CYP isoforms, which is key for deciphering the involvement of specific enzymes in the metabolism of drugs, potentially including compounds like “[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride” (Khojasteh et al., 2011).
Drug Delivery Systems
In the context of improving drug bioavailability, research on microparticulate and nanoparticulate drug delivery systems for metformin hydrochloride suggests innovative approaches to enhance the effectiveness of pharmaceutical compounds. Such strategies could be relevant for optimizing the delivery and efficacy of “[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride” by improving its bioavailability and reducing dosing frequency, thereby potentially enhancing its therapeutic applications (Çetin & Sahin, 2016).
Environmental and Health Risks
The study on the environmental occurrence, exposure, and risks posed by Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) to organisms and human health exemplifies the importance of evaluating the environmental and health impacts of chemical compounds. This approach is essential for assessing the safety and potential risks associated with the use of “[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride” in scientific research and its broader implications (Wang et al., 2020).
properties
IUPAC Name |
(2-propan-2-yloxan-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-7(2)9-8(6-10)4-3-5-11-9;/h7-9H,3-6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDPMUDKZYBNKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCCO1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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